molecular formula C15H15N5O3 B1334875 [2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid CAS No. 345951-23-7

[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid

Cat. No. B1334875
M. Wt: 313.31 g/mol
InChI Key: OHBOLJGIJSNQJX-UHFFFAOYSA-N
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Description

“[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” is a chemical compound that has been studied for its potential pharmacological activities . Quinazolines, which are part of this compound’s structure, have been known to exert varied pharmacologic activities that make them suitable for use in treating hypertension, viral infections, tumors, and malaria .


Synthesis Analysis

The synthesis of quinazoline derivatives, such as “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid”, has been a focus of research due to their potential pharmacological applications . Since 2014, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .


Molecular Structure Analysis

The molecular structure of “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms . This core is often found in compounds with a wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions involving “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” and similar compounds have been studied for their potential to produce new pharmacologically active compounds . The reactions often involve the quinazoline core and can lead to a variety of products with potential antibacterial, antifungal, and antimalarial properties .

Scientific Research Applications

Synthesis of Anticancer Drugs

  • Key Intermediate in Anticancer Drug Synthesis : 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a related compound, is a crucial intermediate for synthesizing the anticancer drug Raltitrexed and its derivatives (Zhang, 2009).

Biological Activity Evaluation

Green Synthesis Methodologies

Future Directions

The future directions for research on “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” and similar compounds are likely to involve further exploration of their pharmacological properties . Given the wide range of activities exhibited by quinazolines, these compounds may be suitable for use in treating a variety of conditions .

properties

IUPAC Name

2-[2-[(4,6-dimethylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-7-3-4-10-9(5-7)8(2)16-14(17-10)20-15-18-11(6-12(21)22)13(23)19-15/h3-5,11H,6H2,1-2H3,(H,21,22)(H2,16,17,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBOLJGIJSNQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386827
Record name {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid

CAS RN

345951-23-7
Record name {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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